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Compound of Interest

3-acetyl-1H-pyrazole-5-carboxylic
Compound Name: d
aci

cat. No.: B3021537

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-acetyl-1H-pyrazole-
5-carboxylic acid

Introduction

3-acetyl-1H-pyrazole-5-carboxylic acid is a bifunctional heterocyclic compound of significant
interest in modern medicinal chemistry and organic synthesis. Its rigid pyrazole scaffold,
combined with the reactive acetyl and carboxylic acid moieties, makes it a versatile building
block for the construction of complex molecular architectures.[1] Pyrazole derivatives are
known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial,
and anticancer properties.[2][3] Notably, this specific molecule serves as a crucial starting
material for the synthesis of Darolutamide, an anti-androgen medication used in the treatment
of prostate cancer.[4]

This guide provides a comprehensive overview of the known and predicted physicochemical
properties of 3-acetyl-1H-pyrazole-5-carboxylic acid. It is designed to equip researchers and
drug development professionals with the technical data and field-proven methodologies
required to effectively utilize this compound in their work. The narrative emphasizes the
causality behind its properties and provides self-validating experimental protocols for in-house
verification.

Molecular Structure and Identification
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The foundational step in understanding the properties of a compound is a thorough
characterization of its molecular structure. 3-acetyl-1H-pyrazole-5-carboxylic acid features a
five-membered pyrazole ring substituted at the C3 and C5 positions with an acetyl group and a
carboxylic acid group, respectively.

IUPAC Name: 3-acetyl-1H-pyrazole-5-carboxylic acid[1]
e Synonym(s): 5-Acetyl-1H-pyrazole-3-carboxylic acid[5]

e CAS Number: 949034-45-1[1]

e Molecular Formula: CeHsN203[1]

e Molecular Weight: 154.12 g/mol [1]

« Canonical SMILES: CC(=0)C1=NNC(=C1)C(=0)0[1]

e InChl Key: HFBWRCZRDIVAMQ-UHFFFAOYSA-N[1]

The presence of both a hydrogen bond donor (pyrazole N-H, carboxylic acid O-H) and acceptor
(pyrazole N, carbonyl oxygens) sites within a compact framework dictates its solid-state
properties and interaction profile with biological macromolecules.[1][5]

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are
critical for formulation, purification, and process development. While extensive experimental
data for this specific molecule is not widely published, reliable predictions and standard
analytical procedures provide a strong working foundation.

Summary of Physical Data

The following table summarizes the key physical properties. It is important to note that many of
these values are computationally predicted and should be confirmed experimentally for
mission-critical applications.
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Property Value Source & Notes

Physical Form Solid [6]

Molecular Weight 154.12 g/mol [1]

Melting Point 129.82 °C Predicted by EPI Suite[7]
Boiling Point 479.2 °C [1] (Predicted)

Density 1.467 g/cm3 [1] (Predicted)

Water Solubility 3461.85 mg/L Predicted by EPAT.E.S.T.[7]
Flash Point 243.6 °C [1] (Predicted)

LogP 0.3105 [5] (Predicted)

Topological Polar Surface Area

83.05 A2 [5] (Predicted)
(TPSA)

Experimental Protocol: Determination of Aqueous
Solubility

The solubility of a compound is a fundamental property influencing its bioavailability and
reaction kinetics. A standard laboratory procedure for determining aqueous solubility is the
shake-flask method.

Principle: An excess amount of the solid compound is agitated in a solvent (e.g., water, buffer)
at a constant temperature until equilibrium is reached. The concentration of the dissolved
solute in the supernatant is then quantified.

Step-by-Step Methodology:

o Preparation: Add an excess amount of 3-acetyl-1H-pyrazole-5-carboxylic acid (e.g., 10
mg) to a known volume of purified water or a relevant buffer solution (e.g., 1 mL) in a sealed
vial. The excess solid should be clearly visible.

o Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37
°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at a high speed
(e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

Quantification: Dilute the aliquot with an appropriate solvent and determine the concentration
of the dissolved compound using a validated analytical method, such as High-Performance
Liquid Chromatography (HPLC) with UV detection.

Calculation: The solubility is calculated from the measured concentration and the dilution
factor. The experiment should be performed in triplicate to ensure reproducibility.

Workflow: Solubility Determination (Shake-Flask Method)

1. Add Excess Solid
to Solvent

2. Agitate to Reach
Equilibrium (24-48h)

3. Centrifuge to
Separate Phases

'

4. Sample Supernatant

:

5. Quantify by HPLC

:

6. Calculate Solubility
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Caption: Workflow for experimental solubility determination.

Chemical Properties and Reactivity

The chemical behavior of 3-acetyl-1H-pyrazole-5-carboxylic acid is dictated by the interplay
of its three key functional components: the carboxylic acid, the acetyl group (a ketone), and the
pyrazole ring.

Acidity and pKa
This molecule possesses two acidic protons: the carboxylic acid proton (-COOH) and the

pyrazole ring N-H proton.

o Carboxylic Acid Proton: The -COOH group is the most acidic site. For similar aromatic
carboxylic acids, pKa values typically range from 3 to 5.

o Pyrazole N-H Proton: The pyrazole ring itself is weakly acidic, with the N-H proton having a
pKa generally in the range of 14-15, though this can be influenced by substituents.[8]

The dissociation of the carboxylic acid proton is the dominant event in aqueous media near
neutral pH. An accurate experimental pKa is essential for understanding ionization state,
solubility, and receptor binding.

Experimental Protocol: pKa Determination by
Potentiometric Titration
Potentiometric titration is a robust and reliable method for determining the pKa of ionizable

compounds.

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is
monitored continuously with a calibrated pH electrode. The pKa is the pH at which the acidic
functional group is 50% ionized (the half-equivalence point).

Step-by-Step Methodology:
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System Calibration: Calibrate a potentiometer and pH electrode using standard buffers of
known pH (e.g., pH 4, 7, and 10).[9]

Sample Preparation: Accurately weigh and dissolve a sample of 3-acetyl-1H-pyrazole-5-
carboxylic acid in a known volume of deionized water (or a water/co-solvent mixture if
solubility is low) to a final concentration of approximately 1-10 mM.

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.
Introduce a magnetic stir bar and the calibrated pH electrode. Purge the solution with
nitrogen to remove dissolved CO-2.[9]

Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a
burette. After each addition, allow the pH reading to stabilize before recording the pH and the
volume of titrant added.[9]

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a
titration curve.

pKa Determination: ldentify the equivalence point, which is the point of maximum slope on
the curve (inflection point). The volume of NaOH at this point corresponds to the complete
neutralization of the carboxylic acid. The half-equivalence point occurs at exactly half of this
volume. The pKa is equal to the pH measured at the half-equivalence point.[10]
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Workflow: pKa Determination by Titration
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Point (V_eq/ 2)
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Click to download full resolution via product page

Caption: Workflow for experimental pKa determination.

Reactivity Profile

The molecule's trifunctional nature makes it a versatile synthetic intermediate.
o Carboxylic Acid Group: This group undergoes typical reactions such as:

o Esterification: Reaction with alcohols under acidic conditions to form esters.[11]
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o Amide Formation: Conversion to an acid chloride (e.g., using SOCIz) followed by reaction
with amines to yield amides.[12]

o Reduction: Can be reduced to the corresponding primary alcohol using strong reducing
agents like LiAIHa.

o Acetyl Group (Ketone): The carbonyl of the acetyl group is susceptible to nucleophilic attack.
It can undergo reactions like reduction to a secondary alcohol (e.g., with NaBHa4) or reductive
amination.

e Pyrazole Ring: The pyrazole ring is an aromatic heterocycle.

o N-Alkylation/Arylation: The N-H proton can be deprotonated with a base, and the resulting
pyrazolate anion can react with electrophiles (e.g., alkyl halides).

o Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is electron-rich
and susceptible to electrophilic attack, such as formylation via the Vilsmeier-Haack
reaction, although the presence of two deactivating groups (acetyl and carboxyl) would

make this challenging.[13][14]

N-H Acidity
N-Alkylation

Carboxylic Acid
Esterification, Amidation

Acetyl Carbonyl
Nuclegphilic Addition

Click to download full resolution via product page

Caption: Key reactive sites of the molecule.

Spectroscopic and Structural Characterization

Spectroscopic data provides definitive structural confirmation and is indispensable for quality
control. While a public database spectrum for this specific compound is not readily available, its
features can be reliably predicted.
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Predicted Spectroscopic Features

e 1H NMR (Proton NMR):

o -COOH Proton: A very broad singlet, typically downfield (>12 ppm), which is exchangeable
with D20.

o -NH Proton: A broad singlet, with a chemical shift that can vary significantly depending on
solvent and concentration.

o Pyrazole C4-H: A singlet expected in the aromatic region, likely around 7.0-7.5 ppm.
o Acetyl -CHs: A sharp singlet, typically around 2.5-2.7 ppm.[10]
e 13C NMR (Carbon NMRY):
o Carboxyl Carbon (-COOH): Expected in the range of 165-175 ppm.
o Acetyl Carbonyl (C=0): Expected further downfield, likely >190 ppm.
o Pyrazole Carbons (C3, C4, C5): Aromatic carbons typically appear between 110-150 ppm.
o Acetyl Methyl (-CHs): An upfield signal, likely around 25-30 ppm.
* Infrared (IR) Spectroscopy:

o O-H Stretch (Carboxylic Acid): A very broad and strong absorption from ~2500 to 3300
cm~1, characteristic of a hydrogen-bonded acid dimer.

o C=0 Stretch (Carboxylic Acid): A strong, sharp absorption around 1710-1730 cm~1.

o C=0 Stretch (Acetyl Ketone): A strong, sharp absorption, typically at a slightly lower
wavenumber than the acid, around 1680-1700 cm™1.

o C=N and C=C Stretches (Pyrazole): Multiple bands in the 1400-1600 cm~1 region.

e Mass Spectrometry (MS):
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o Molecular lon (M*): For the exact mass CeHsN203, the molecular ion peak would be
expected at m/z 154.0378.

o Fragmentation: Common fragmentation patterns would include the loss of -OH (m/z 137), -
COOH (m/z 109), and -CHsCO (m/z 111).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals the three-
dimensional packing and intermolecular interactions in the solid state. For pyrazole derivatives,
this is crucial for understanding structure-activity relationships.[15]

While a crystal structure for this specific compound is not publicly available, the presence of
both carboxylic acid and pyrazole N-H groups strongly suggests the formation of extensive
hydrogen bonding networks. A common and highly stable motif would be the formation of a
centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two separate
molecules. Further intermolecular hydrogen bonds involving the pyrazole N-H donor and
carbonyl or pyrazole nitrogen acceptors are also highly probable, leading to a stable, well-
ordered crystal lattice.

Synthesis and Handling
Synthetic Routes

Several methods for the synthesis of 3-acetyl-1H-pyrazole-5-carboxylic acid and its esters
have been reported. A common laboratory and industrial approach involves the cyclization of a
hydrazine source with a 1,3-dicarbonyl or equivalent precursor.[1] One patented process
involves using 2,3-butanedione as a starting material, which undergoes transformation to an
intermediate that is then cyclized with a hydrazine compound to yield the final product with high
purity and yield.

Storage and Handling

e Storage: The compound should be stored in a tightly sealed container in a dry, cool, and
well-ventilated area.[5]

o Safety: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat)
should be worn when handling. As with many fine chemicals, inhalation of dust and contact
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with skin and eyes should be avoided.

Conclusion

3-acetyl-1H-pyrazole-5-carboxylic acid is a high-value chemical intermediate with a rich and
versatile reactivity profile. Its well-defined structure, characterized by acidic and
electrophilic/nucleophilic centers, makes it an ideal substrate for diverse chemical
transformations in the pursuit of novel pharmaceuticals and materials. This guide has
consolidated the available physical and chemical data and provided robust, standard protocols
for the experimental determination of its key properties, empowering researchers to confidently
integrate this compound into their development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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